Esculetin

Catalog No.
S527420
CAS No.
305-01-1
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esculetin

CAS Number

305-01-1

Product Name

Esculetin

IUPAC Name

6,7-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H

InChI Key

ILEDWLMCKZNDJK-UHFFFAOYSA-N

SMILES

O=C1C=CC2=CC(O)=C(O)C=C2O1

Solubility

Soluble in DMSO

Synonyms

Asculetine; CCRIS 7065; CCRIS-7065; CCRIS7065; Cichorigenin; NSC 26428; NSC-26428; NSC26428

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O

Description

The exact mass of the compound Esculetin is 178.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26428. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory

Anti-Cancer

Neuroprotective

Anti-Diabetic

Cardiovascular Protective

Antibacterial

Atherosclerosis Treatment

Alzheimer’s Disease Treatment

Parkinson’s Disease Treatment

Nonalcoholic Fatty Liver Disease Treatment

Esculetin is characterized by its two hydroxyl groups located at the 6th and 7th carbon atoms of the chromen-2-one structure. This arrangement enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry. It is found in various plants, including chicory and several medicinal herbs, often in glycoside forms or as conjugates with caffeic acid

Research suggests that esculetin may possess various biological properties, including antioxidant and anti-cancer activities [, ]. However, the exact mechanisms of action for these effects are still under investigation [].

Esculetin finds applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, esculetin is explored for treating non-communicable diseases such as obesity and diabetes .
  • Dermatology: The sodium salt of esculetin's methyl derivative is utilized in treating varicose veins due to its ability to enhance blood circulation and reduce inflammation .
  • Cosmetics: As an ultraviolet filter, esculetin is incorporated into sunscreens to protect skin cells from UV-induced damage .

Due to its functional groups. One notable reaction involves the nitration of esculetin, which can be simulated through electrochemical methods. This reaction typically follows an EC (electrochemical-chemical) mechanism involving the oxidation of the catechol moiety followed by a Michael addition of nitrite ions . Additionally, esculetin can be transformed into other coumarin derivatives such as scopoletin through enzymatic processes involving catechol-O-methyltransferase .

The synthesis of esculetin can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of hydroxyhydroquinone triacetate with malonic acid in concentrated sulfuric acid .
  • Enzymatic Hydrolysis: In natural settings, esculetin can be released from its glycosides through enzymatic hydrolysis by β-glucosidase .

These methods highlight the versatility of esculetin's synthesis both in laboratory conditions and within biological systems.

Research has demonstrated that esculetin interacts with several cellular targets:

  • Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2): Esculetin binds to KEAP1 (Kelch-like ECH-associated protein 1), inhibiting its interaction with Nrf2. This results in increased nuclear accumulation of Nrf2 and subsequent activation of antioxidant response pathways .
  • Reactive Oxygen Species (ROS): Esculetin treatment leads to decreased intracellular ROS levels in cancer cells, further supporting its role as an antioxidant .

These interactions underline esculetin's potential as a therapeutic agent in managing oxidative stress-related conditions.

Several compounds share structural similarities with esculetin but differ in their biological activities or chemical properties:

Compound NameStructure CharacteristicsUnique Features
Scopoletin7-Hydroxy-6-methoxycoumarinExhibits anti-inflammatory effects but less potent against cancer compared to esculetin.
CoumarinSimple coumarin structure without hydroxylsLacks the specific antioxidant properties attributed to hydroxyl substitutions.
AesculinGlucoside form of esculetinExhibits fluorescence but less bioactive than esculetin itself.

Esculetin stands out due to its extensive range of biological activities and therapeutic applications compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 g/mol

Monoisotopic Mass

178.02660867 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

270 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SM2XD6V944

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

305-01-1

Wikipedia

Aesculetin

Dates

Modify: 2023-08-15
1: Pan H, Wang BH, Lv W, Jiang Y, He L. Esculetin induces apoptosis in human gastric cancer cells through a cyclophilin D-mediated mitochondrial permeability transition pore associated with ROS. Chem Biol Interact. 2015 Dec 5;242:51-60. doi: 10.1016/j.cbi.2015.09.015. Epub 2015 Sep 24. PubMed PMID: 26388407.
2: Kim AD, Han X, Piao MJ, Hewage SR, Hyun CL, Cho SJ, Hyun JW. Esculetin induces death of human colon cancer cells via the reactive oxygen species-mediated mitochondrial apoptosis pathway. Environ Toxicol Pharmacol. 2015 Mar;39(2):982-9. doi: 10.1016/j.etap.2015.03.003. Epub 2015 Mar 10. PubMed PMID: 25818986.
3: Rzodkiewicz P, Gasinska E, Maslinski S, Bujalska-Zadrozny M. Antinociceptive properties of esculetin in non-inflammatory and inflammatory models of pain in rats. Clin Exp Pharmacol Physiol. 2015 Feb;42(2):213-9. doi: 10.1111/1440-1681.12346. PubMed PMID: 25425056.
4: Wang J, Lu ML, Dai HL, Zhang SP, Wang HX, Wei N. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway. Braz J Med Biol Res. 2015 Mar;48(3):245-53. doi: 10.1590/1414-431X20144074. Epub 2014 Dec 12. PubMed PMID: 25517918; PubMed Central PMCID: PMC4381945.
5: Baek JM, Park SH, Cheon YH, Ahn SJ, Lee MS, Oh J, Kim JY. Esculetin attenuates receptor activator of nuclear factor kappa-B ligand-mediated osteoclast differentiation through c-Fos/nuclear factor of activated T-cells c1 signaling pathway. Biochem Biophys Res Commun. 2015 May 29;461(2):334-41. doi: 10.1016/j.bbrc.2015.04.034. Epub 2015 Apr 14. PubMed PMID: 25887803.
6: Yum S, Jeong S, Lee S, Kim W, Nam J, Jung Y. HIF-prolyl hydroxylase is a potential molecular target for esculetin-mediated anti-colitic effects. Fitoterapia. 2015 Jun;103:55-62. doi: 10.1016/j.fitote.2015.03.013. Epub 2015 Mar 20. PubMed PMID: 25797536.
7: Jeon YJ, Jang JY, Shim JH, Myung PK, Chae JI. Esculetin, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma. J Cancer Prev. 2015 Jun;20(2):106-12. doi: 10.15430/JCP.2015.20.2.106. PubMed PMID: 26151043; PubMed Central PMCID: PMC4492354.
8: Kadakol A, Malek V, Goru SK, Pandey A, Bagal S, Gaikwad AB. Esculetin attenuates alterations in Ang II and acetylcholine mediated vascular reactivity associated with hyperinsulinemia and hyperglycemia. Biochem Biophys Res Commun. 2015 May 29;461(2):342-7. doi: 10.1016/j.bbrc.2015.04.036. Epub 2015 Apr 15. PubMed PMID: 25887801.
9: Kim AD, Madduma Hewage SR, Piao MJ, Kang KA, Cho SJ, Hyun JW. Esculetin induces apoptosis in human colon cancer cells by inducing endoplasmic reticulum stress. Cell Biochem Funct. 2015 Oct;33(7):487-94. doi: 10.1002/cbf.3146. Epub 2015 Oct 5. PubMed PMID: 26439795.
10: Cho JH, Shin JC, Cho JJ, Choi YH, Shim JH, Chae JI. Esculetin (6,7-dihydroxycoumarin): a potential cancer chemopreventive agent through suppression of Sp1 in oral squamous cancer cells. Int J Oncol. 2015 Jan;46(1):265-71. doi: 10.3892/ijo.2014.2700. Epub 2014 Oct 7. PubMed PMID: 25310400.
11: Kimura Y, Sumiyoshi M. Antitumor and antimetastatic actions of dihydroxycoumarins (esculetin or fraxetin) through the inhibition of M2 macrophage differentiation in tumor-associated macrophages and/or G1 arrest in tumor cells. Eur J Pharmacol. 2015 Jan 5;746:115-25. doi: 10.1016/j.ejphar.2014.10.048. Epub 2014 Nov 6. PubMed PMID: 25445053.
12: Yamaoka H, Nishizawa S, Matsui M, Gonda K, Hirabayashi S, Hoshi K, Yamaoka K. The in vivo effect of esculetin ointment and esculetin-mixed Zyderm for Zyderm. Plast Reconstr Surg. 2014 Jul;134(1):50e-58e. doi: 10.1097/PRS.0000000000000304. PubMed PMID: 25028856.
13: Choi RY, Ham JR, Lee MK. Esculetin prevents non-alcoholic fatty liver in diabetic mice fed high-fat diet. Chem Biol Interact. 2016 Dec 25;260:13-21. doi: 10.1016/j.cbi.2016.10.013. Epub 2016 Oct 18. PubMed PMID: 27769711.
14: Hong SH, Jeong HK, Han MH, Park C, Choi YH. Esculetin suppresses lipopolysaccharide-induced inflammatory mediators and cytokines by inhibiting nuclear factor-κB translocation in RAW 264.7 macrophages. Mol Med Rep. 2014 Dec;10(6):3241-6. doi: 10.3892/mmr.2014.2613. Epub 2014 Oct 8. PubMed PMID: 25310143.
15: Rubio V, Calviño E, García-Pérez A, Herráez A, Diez JC. Human acute promyelocytic leukemia NB4 cells are sensitive to esculetin through induction of an apoptotic mechanism. Chem Biol Interact. 2014 Sep 5;220:129-39. doi: 10.1016/j.cbi.2014.06.021. Epub 2014 Jul 1. PubMed PMID: 24995577.
16: Zhu L, Nang C, Luo F, Pan H, Zhang K, Liu J, Zhou R, Gao J, Chang X, He H, Qiu Y, Wang J, Long H, Liu Y, Yan T. Esculetin attenuates lipopolysaccharide (LPS)-induced neuroinflammatory processes and depressive-like behavior in mice. Physiol Behav. 2016 Sep 1;163:184-92. doi: 10.1016/j.physbeh.2016.04.051. Epub 2016 Apr 29. PubMed PMID: 27133730.
17: Chang HT, Chou CT, Lin YS, Shieh P, Kuo DH, Jan CR, Liang WZ. Esculetin, a natural coumarin compound, evokes Ca(2+) movement and activation of Ca(2+)-associated mitochondrial apoptotic pathways that involved cell cycle arrest in ZR-75-1 human breast cancer cells. Tumour Biol. 2016 Apr;37(4):4665-78. doi: 10.1007/s13277-015-4286-1. Epub 2015 Oct 28. PubMed PMID: 26508031.
18: Jeon YJ, Cho JH, Lee SY, Choi YH, Park H, Jung S, Shim JH, Chae JI. Esculetin Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization. J Cell Biochem. 2016 May;117(5):1210-21. doi: 10.1002/jcb.25404. Epub 2015 Oct 18. PubMed PMID: 26447856.
19: Arora R, Sawney S, Saini V, Steffi C, Tiwari M, Saluja D. Esculetin induces antiproliferative and apoptotic response in pancreatic cancer cells by directly binding to KEAP1. Mol Cancer. 2016 Oct 18;15(1):64. PubMed PMID: 27756327; PubMed Central PMCID: PMC5069780.
20: Kadakol A, Pandey A, Goru SK, Malek V, Gaikwad AB. Insulin sensitizing and cardioprotective effects of Esculetin and Telmisartan combination by attenuating Ang II mediated vascular reactivity and cardiac fibrosis. Eur J Pharmacol. 2015 Oct 15;765:591-7. doi: 10.1016/j.ejphar.2015.09.035. Epub 2015 Sep 25. PubMed PMID: 26409041.

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